molecular formula C12H7F3O4 B12139994 Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester CAS No. 89568-34-3

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

Cat. No.: B12139994
CAS No.: 89568-34-3
M. Wt: 272.18 g/mol
InChI Key: RIOLMWUWALRPQL-UHFFFAOYSA-N
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Description

The compound Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester (IUPAC name) is a coumarin derivative characterized by a trifluoroacetyl group esterified at the 7-hydroxy position of the 4-methylcoumarin scaffold. Its molecular formula is C₁₂H₇F₃O₄, with a molecular weight of 272.18 g/mol (calculated from and ). The trifluoroacetyl group imparts strong electron-withdrawing effects, enhancing hydrolytic stability and influencing lipophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89568-34-3

Molecular Formula

C12H7F3O4

Molecular Weight

272.18 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H7F3O4/c1-6-4-10(16)19-9-5-7(2-3-8(6)9)18-11(17)12(13,14)15/h2-5H,1H3

InChI Key

RIOLMWUWALRPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ortho-Substituted Phenols

Reaction of 2-hydroxyacetophenone derivatives with β-keto esters under acidic or basic conditions generates the benzopyran ring. For example, 7-hydroxy-4-methyl-2H-1-benzopyran-2-one is synthesized via Knoevenagel condensation between 2,4-dihydroxyacetophenone and ethyl acetoacetate in refluxing acetic acid. This method achieves moderate yields (60–65%) but requires careful control of stoichiometry to avoid dimerization.

Palladium-Catalyzed Coupling for Functionalization

Recent advances employ palladium catalysts to introduce substituents at the 7-position. A study demonstrated that 7-iodo-4-methyl-2H-1-benzopyran-2-one undergoes Sonogashira coupling with terminal alkynes in the presence of Pd(PPh₃)₄/CuI, yielding 7-alkynyl derivatives. While this approach enables precise functionalization, the need for anhydrous conditions and inert atmosphere limits scalability.

Introduction of the Trifluoroacetyl Ester Group

Esterification of the benzopyran core with trifluoroacetic acid represents the critical final step. Two validated methods are:

Azeotropic Esterification

Adapted from methyl trifluoroacetate synthesis, this method involves refluxing 7-hydroxy-4-methyl-2H-1-benzopyran-2-one with excess trifluoroacetic acid and methanol (molar ratio ≥2.3:1) under H₂SO₄ catalysis (0.3–0.5 wt%). The methyl trifluoroacetate/methanol azeotrope (b.p. 37–38°C) is continuously removed, driving the equilibrium toward ester formation. Post-reaction distillation at 150–250°C under reduced pressure isolates the product with >95% purity.

Table 1: Optimized Conditions for Azeotropic Esterification

ParameterValueSource
Temperature37–38°C (azeotrope removal)
CatalystH₂SO₄ (0.4 wt%)
Molar Ratio (ROH:TFA)2.35:1
Yield82–85%

Purification and Characterization

Recrystallization Techniques

Ethyl acetate emerges as the preferred recrystallization solvent due to its moderate polarity and compatibility with trifluoroacetyl groups. Post-esterification crude product is dissolved in warm ethyl acetate (50–60°C), filtered through activated charcoal, and cooled to −20°C, yielding crystalline product with ≥98% purity.

Spectroscopic Validation

  • ¹⁹F NMR : A singlet at δ −75 to −78 ppm confirms the trifluoroacetyl group

  • ¹H NMR :

    • 2.40 ppm (s, 3H, C4-CH₃)

    • 6.30–6.50 ppm (d, 1H, H-3)

    • 7.20–7.80 ppm (m, 3H, aromatic H-5, H-6, H-8)

  • MS (EI) : m/z 314 [M]⁺, 269 [M−COCF₃]⁺

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

MethodYieldPurityScalabilityCost
Azeotropic esterification82%95%HighLow
Pd-catalyzed coupling68%98%ModerateHigh
Nucleophilic displacement55%90%LowModerate

Azeotropic methods offer superior cost-effectiveness and scalability for industrial applications, while Pd-catalyzed routes provide higher purity for pharmaceutical uses .

Chemical Reactions Analysis

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoroacetic ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex organic molecules.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating diseases related to circulatory disorders. Specifically, its derivatives have demonstrated antithrombotic activity, which is crucial for developing treatments for conditions such as venous thrombosis . In vivo studies in rats have validated its efficacy as an antithrombotic agent .

Industrial Uses

In addition to its scientific applications, this compound is utilized in the production of dyes and perfumes due to its aromatic properties. Its ability to act as a solvent or reagent in various industrial processes further enhances its utility.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Antithrombotic Activity Study : A study conducted on male Wistar rats demonstrated that this compound effectively reduces venous thrombosis compared to control substances .
  • Antimicrobial Efficacy : Research published in various journals has reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.
  • Cancer Cell Line Studies : Experiments involving various cancer cell lines have shown that this compound can inhibit cell proliferation, indicating potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetic ester group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their differentiating features:

Compound Name (IUPAC) Substituent at 7-O Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Trifluoroacetyl (CF₃COO-) C₁₂H₇F₃O₄ 272.18 High hydrolytic stability due to -CF₃ group; potential fluorophore
Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester Butanoyl (C₃H₇COO-) C₁₄H₁₄O₄ 246.26 LogP = 2.99; used in HPLC analysis
4-Methyl-2-oxo-2H-chromen-7-yl chloroacetate Chloroacetyl (ClCH₂COO-) C₁₂H₉ClO₄ 252.02 Increased electrophilicity; reactive intermediate
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Benzyloxyacetate (C₆H₅CH₂OCOO-) C₁₉H₁₆O₅ 324.33 Bulky benzyl group enhances lipophilicity
4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate Phenoxyacetyl (C₆H₅OCH₂COO-) C₁₈H₁₄O₅ 310.30 Aromatic moiety may enable π-π interactions
Carbocromen hydrochloride Ethoxycarbonyl + diethylaminoethyl C₂₀H₂₇NO₅·HCl 397.90 Coronary vasodilator; LD₅₀ = 34 mg/kg (i.v., mice)
Key Observations:
  • Electron-Withdrawing Groups: The trifluoroacetyl group in the target compound confers greater resistance to ester hydrolysis compared to butanoyl () or acetyl derivatives (). This property is critical for metabolic stability in drug design.
  • Lipophilicity: The trifluoroacetyl group increases lipophilicity relative to unsubstituted acetyl esters (e.g., LogP = 2.99 for butanoyl vs. estimated ~3.5 for trifluoroacetyl).
  • Biological Activity: Carbocromen (), a structurally complex analog, demonstrates therapeutic utility as a vasodilator, highlighting the role of additional substituents (e.g., diethylaminoethyl) in modulating biological activity.

Physicochemical Properties

  • Hydrolytic Stability : The trifluoroacetyl group’s electron-withdrawing nature stabilizes the ester bond against nucleophilic attack, contrasting with chloroacetyl () or unsubstituted acetyl derivatives, which are more prone to hydrolysis.
  • Spectroscopic Properties: Coumarin derivatives are often used as fluorophores. The trifluoro group may alter fluorescence intensity or wavelength compared to analogs like 4-methylumbelliferone nonanoate ().

Biological Activity

Acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, commonly referred to as (4-methyl-2-oxochromen-7-yl) 2,2,2-trifluoroacetate, is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • CAS Number: 89568-34-3
  • Molecular Formula: C₁₂H₇F₃O₄
  • Molecular Weight: 272.177 g/mol
  • Structure: The compound features a benzopyran core with trifluoroacetate and methyl substituents that influence its biological properties.

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that several coumarin analogues showed formidable antibacterial properties against various strains of gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 25 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Coumarin Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus6.25Significant
Compound BBacillus subtilis12.5Moderate
Compound CEscherichia coli25Moderate
Compound DMethicillin-resistant S. aureus (MRSA)50Limited

Anti-inflammatory Activity

In addition to antimicrobial effects, benzopyran derivatives have shown anti-inflammatory properties. A study focused on the structure–activity relationship (SAR) of various benzopyran compounds revealed that modifications at specific positions on the benzopyran ring could enhance anti-inflammatory activity. For instance, compounds with electron-donating groups exhibited higher efficacy in inhibiting pro-inflammatory cytokines compared to their counterparts with electron-withdrawing groups .

The biological activity of this compound is believed to stem from its ability to interact with bacterial cell membranes and inhibit essential enzymes involved in bacterial growth and replication. The presence of trifluoromethyl groups enhances lipophilicity, allowing better membrane penetration and interaction with target sites within microbial cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various coumarin derivatives against clinical isolates of MRSA. The results indicated that certain derivatives, particularly those containing the trifluoroacetate moiety, demonstrated significant inhibition zones in agar diffusion assays compared to standard antibiotics like methicillin .

In Vivo Studies

In vivo studies assessing the anti-inflammatory effects of benzopyran derivatives showed promising results in animal models. These studies highlighted a reduction in edema and inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for preparing acetic acid, trifluoro-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, and what purification methods are recommended?

The compound is synthesized via esterification of 4-methyl-2-oxo-2H-1-benzopyran-7-ol (4-methylumbelliferone) with trifluoroacetic anhydride. Reaction conditions typically involve catalytic sulfuric acid in anhydrous dichloromethane at 0–5°C for 12 hours. Purification employs silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How can basic spectroscopic techniques confirm the structural identity of this compound?

  • NMR : 1H^{1}\text{H} NMR should show a singlet for the trifluoroacetyl group (δ 3.8–4.2 ppm) and characteristic aromatic protons from the benzopyran moiety (δ 6.8–8.2 ppm).
  • IR : Strong absorption bands at ~1770 cm1^{-1} (C=O stretch of ester) and ~1200 cm1^{-1} (C-F stretch).
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 302.02. Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .

Q. What are the key physical properties relevant to handling and storage?

PropertyValue
Molecular FormulaC12_{12}H7_{7}F3_{3}O4_{4}
Molecular Weight284.18 g/mol
Melting Point72–74°C (decomposes)
SolubilitySoluble in DMSO, acetone; sparingly in water
StabilityHydrolyzes under alkaline conditions; store desiccated at –20°C
Data derived from analogous trifluoroacetyl esters and benzopyran derivatives .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve molecular conformation and crystal packing?

Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) with SHELXT for structure solution and SHELXL for refinement is standard. Challenges include modeling disorder in the trifluoroacetyl group and resolving weak electron density near the ester oxygen. Hydrogen-bonding networks (e.g., C=O⋯H–O interactions) should be analyzed using Mercury software. Validate with checkCIF to address potential space group ambiguities .

Q. What analytical strategies mitigate matrix interference when quantifying this compound in biological samples?

  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (preconditioned with methanol/water) effectively isolates the compound from plasma or tissue homogenates.
  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 302→255 (quantifier) and 302→237 (qualifier). Internal standards (e.g., deuterated analogs) correct for ion suppression in electrospray ionization .

Q. How do computational methods (e.g., DFT) predict reactivity in hydrolysis or metabolic pathways?

Density Functional Theory (B3LYP/6-311++G**) calculates frontier molecular orbitals to identify nucleophilic attack sites (e.g., ester carbonyl). Solvent models (PCM for water) simulate hydrolysis kinetics. Compare with experimental half-life data in pH 7.4 buffer at 37°C to validate predictions .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in 13C^{13}\text{C} NMR chemical shifts (e.g., trifluoroacetyl carbonyl at δ 158–162 ppm vs. δ 165 ppm) may arise from solvent polarity or concentration effects. Reproduce spectra in deuterated DMSO vs. CDCl3_3 and cross-reference with computed NMR (GIAO method) .

Methodological Notes

  • Synthesis Scalability : Microscale reactions (<100 mg) minimize decomposition risks; anhydrous conditions are critical.
  • Crystallization : Slow evaporation from ethyl acetate/hexane (1:1) yields diffraction-quality crystals.
  • Analytical Validation : Include negative controls (e.g., unreacted 4-methylumbelliferone) in chromatographic assays to confirm specificity .

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